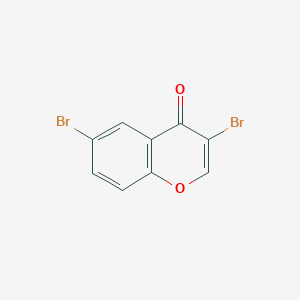
Chidamide
Übersicht
Beschreibung
Tucidinostat is a benzamide HDI developed in China. It selectively inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . Its brand names include Epidaza and Hiyasta. In Japan, it has orphan drug status and is approved for relapsed or refractory peripheral T-cell lymphoma (PTCL) and adult T-cell leukemia-lymphoma (ATLL) treatment . Additionally, tucidinostat is being researched for pancreatic cancer treatment .
Wirkmechanismus
Target of Action
Chidamide, also known as CS055 or HBI-8000, is a novel histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC isoenzymes 1, 2, 3, and 10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This epigenetic modification is crucial for regulating gene expression .
Mode of Action
This compound modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . These changes lead to cell cycle inhibition and apoptosis induction of tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to enhance the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs) . It also influences the innate immune signaling pathways, including the Toll-like and NOD-like receptor signaling pathways . Furthermore, this compound has been shown to inhibit glycolysis in acute myeloid leukemia (AML) cells by repressing WTAP-mediated GNAS-AS1 m6A modification and then regulating the miR-34a-5p/IGF2BP2 axis .
Pharmacokinetics
This compound is orally bioavailable . It exhibits a relatively long half-life, which contributes to its sustained therapeutic effect . The pharmacokinetic profile of this compound shows a dose-related increase in maximum concentration (Cmax) and area under the curve (AUC), indicating that the drug’s exposure in the body increases with the dose . The drug is absorbed through the intestinal tract and distributed into tissues rapidly, with the highest level found in the kidney, followed by the spleen, heart, lung, brain, and liver .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It has been shown to induce cell-cycle arrest and apoptosis in various cancer cells . For instance, in AML cells, this compound downregulates GNAS-AS1, inhibiting glycolysis and promoting apoptosis . In T-cell lymphomas, it enhances the chemotaxis function of circulating PD-1 (+) cells . Moreover, it has been found to work synergistically with other drugs, such as Dasatinib, to enhance their anti-tumor effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other chemotherapy drugs has been shown to significantly improve progression-free survival and overall survival rates in patients with T-cell lymphoma . .
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von Tucidinostat erstrecken sich über mehrere Bereiche:
Krebsforschung: Als HDAC-Inhibitor moduliert es die Genexpression, indem es die Histon-Deacetylierung hemmt, was möglicherweise das Wachstum und das Überleben von Krebszellen beeinflusst.
Epigenetik: Die Auswirkungen von Tucidinostat auf die Chromatin-Remodellierung machen es für die Untersuchung der epigenetischen Regulation wertvoll.
Immunologie: Es kann durch epigenetische Modifikationen Immunreaktionen beeinflussen.
Arzneimittelentwicklung: Forscher untersuchen sein Potenzial als Kombinationstherapie oder als Einzeltherapie.
5. Wirkmechanismus
Der Mechanismus von Tucidinostat beinhaltet die Hemmung von HDAC-Enzymen, was zu einer erhöhten Histon-Acetylierung führt. Diese epigenetische Modifikation beeinflusst die Genexpression und wirkt sich auf Zellproliferation, Differenzierung und Apoptose aus. Molekulare Ziele sind HDAC1, HDAC2, HDAC3 und HDAC10.
Biochemische Analyse
Biochemical Properties
Chidamide selectively inhibits HDAC1, 2, 3 (class I) and HDAC10 (class II) . As an epigenetic modulator, inhibition of HDACs by this compound affects the expression of multiple downstream genes involved in cancer cell survival and proliferation, thereby suppressing tumor growth and invasiveness .
Cellular Effects
This compound has demonstrated significant clinical benefits for patients with relapsed/refractory peripheral T-cell lymphomas (PTCL) in previous studies . It potently reduces cell viability in all four follicular lymphoma (FL) cell lines in a dose-dependent manner .
Molecular Mechanism
This compound induces acetylated histones accumulation in the promoter of SOCS3 . Moreover, this compound upregulates the mRNA and protein expression of SOCS3, and also significantly downregulates JAK2/STAT3 signaling .
Temporal Effects in Laboratory Settings
It has been observed that this compound shows reasonable safety and tolerability in the IND enabling studies .
Dosage Effects in Animal Models
It has been approved for the treatment of PTCL, ATL and, in combination with exemestane, in a subpopulation of breast cancer .
Metabolic Pathways
Given its role as a HDAC inhibitor, it is likely to interact with enzymes or cofactors involved in histone acetylation and deacetylation processes .
Transport and Distribution
Given its small molecule nature, it is likely to be able to freely diffuse across cell membranes .
Subcellular Localization
Given its role as a HDAC inhibitor, it is likely to be localized in the nucleus where it can interact with histones .
Vorbereitungsmethoden
Industrial Production:: Information regarding large-scale industrial production methods for tucidinostat remains limited. it is typically synthesized through multi-step organic synthesis.
Analyse Chemischer Reaktionen
Durchgeführte Reaktionen:: Tucidinostat ist an verschiedenen chemischen Reaktionen beteiligt, darunter Oxidation, Reduktion und Substitution. Genaue Reaktionsbedingungen und -mechanismen sind proprietär.
Häufige Reagenzien und Bedingungen::Oxidation: Tucidinostat kann oxidative Transformationen unter Verwendung von Reagenzien wie Peroxiden oder Metallkatalysatoren durchlaufen.
Reduktion: Reduktionsreaktionen können Hydride (z. B. LiAlH₄) oder Metallkatalysatoren (z. B. Pd/C) beinhalten.
Substitution: Substitutionsreaktionen können an bestimmten funktionellen Gruppen (z. B. Amid oder Pyridin) unter Verwendung geeigneter Nukleophile auftreten.
Hauptprodukte:: Die Hauptprodukte, die während dieser Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und Derivate von Tucidinostat. Leider sind detaillierte Strukturen proprietär.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von Tucidinostat liegt in seinem selektiven Hemmungsprofil. Im Gegensatz zu Breitband-HDAC-Inhibitoren zielt es speziell auf HDAC1, HDAC2, HDAC3 und HDAC10 ab. Ähnliche Verbindungen umfassen Pan-HDAC-Inhibitoren (z. B. Vorinostat) und andere subtypspezifische HDAC-Inhibitoren (z. B. Entinostat).
Eigenschaften
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJVTADHFNAIS-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032295 | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release] | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1616493-44-7 | |
| Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tucidinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCIDINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chidamide is a benzamide-type histone deacetylase inhibitor (HDACi) that primarily targets and inhibits histone deacetylases (HDACs), particularly class I HDAC1, HDAC2, HDAC3, and class IIb HDAC10. [, , , , , , , , ]
A: By inhibiting HDACs, this compound increases histone acetylation levels, leading to alterations in gene expression. This impacts a wide range of cellular processes, including cell cycle progression, apoptosis, differentiation, and immune responses. [, , , , , , , , ]
ANone: this compound has been shown to modulate various signaling pathways, including:
- JAK2/STAT3: this compound treatment leads to upregulation of SOCS3, a suppressor of cytokine signaling, and consequently inhibits the JAK2/STAT3 pathway. This is linked to its cytotoxic effects in myelodysplastic syndrome (MDS) cells. []
- PI3K/AKT: this compound suppresses the activation of the PI3K/AKT pathway in K562 cells, contributing to its anti-proliferative effect in chronic myeloid leukemia (CML). []
- MAPK: this compound regulates the MAPK pathways in Burkitt lymphoma cells, leading to growth inhibition and apoptosis. []
A: this compound has been shown to modulate macrophage polarization, inhibiting the activity of M2-like tumor-associated macrophages and promoting a shift towards the M1 phenotype. This contributes to its antitumor effect. []
ANone: Unfortunately, this information is not provided within the abstracts you have provided.
ANone: The provided abstracts do not contain spectroscopic data for this compound.
ANone: The provided abstracts primarily focus on this compound's biological activity and lack information about its material compatibility and stability under various conditions.
A: this compound is an inhibitor of HDACs, and its mechanism of action relies on binding to and inhibiting these enzymes. It does not exhibit catalytic properties itself. [, , , , , , , , ]
A: One study utilized a three-dimensional model to demonstrate the interactions between this compound and HDAC2, providing insights into the binding mechanism. [] Further computational studies exploring this compound's interactions with other targets or its pharmacokinetic properties might be available in other literature.
ANone: The provided abstracts do not explicitly discuss structure-activity relationship studies for this compound. This is a potential avenue for future research to optimize its therapeutic properties.
ANone: The provided abstracts are focused on this compound's preclinical and clinical studies, and do not contain information about its compliance with SHE regulations. Regulatory compliance is a crucial aspect of drug development and is likely addressed in separate documentation.
A: A phase 1b/2 study (NCT02809573) evaluating this compound in combination with CHOP chemotherapy reported a linear and dose-dependent pharmacokinetic profile for this compound over the dose range of 20 to 35 mg. The study also found that co-administration with CHOP did not significantly affect this compound's plasma exposure. []
ANone: A wide range of cell lines have been used, demonstrating this compound's activity in various cancer types. Some examples include:
- DLBCL: OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, Su-DLH10 []
- MDS: SKM-1 []
- Lung cancer: NCI-H226, NCI-2170, A549 [, , , ]
- T-cell leukemia: Jurkat []
- CTCL: Hut78, HH [, ]
ANone: Studies have employed different animal models, including:
- Xenograft models: Nude mice bearing human DLBCL cell line OCI-LY7, human colon cancer LoVo cell xenografts, and human pancreatic cancer PaTu8988 cell xenografts have been used to evaluate this compound's antitumor activity in vivo. [, , ]
- Disseminated murine model: This model has been used to evaluate this compound's effects on myeloma-associated bone disease. []
ANone: Yes, this compound has been investigated in multiple clinical trials, including:
- Phase 1b/2 study (NCT02809573): This study evaluated this compound combined with CHOP in previously untreated peripheral T-cell lymphoma (PTCL) patients. []
- Phase II study (NCT04022005): This study assessed the efficacy and safety of this compound plus R-GemOx in relapsed/refractory DLBCL patients ineligible for autologous stem cell transplantation. []
- Phase II study: This study evaluated this compound plus R-GDP salvage chemotherapy in relapsed/refractory DLBCL patients ineligible for autologous transplantation. []
- Single-arm multicenter clinical trial: This trial evaluated this compound in combination with lenalidomide in DLBCL. []
ANone: Research has identified potential resistance mechanisms:
- HDAC1 overexpression: In non-small cell lung cancer (NSCLC) cells, elevated HDAC1 expression has been linked to this compound resistance, suggesting HDAC1 as a potential biomarker for predicting drug sensitivity. []
- BCL6-mediated inhibition of histone acetylation: In DLBCL cells, BCL6 can inhibit this compound-induced histone acetylation by recruiting HDACs, leading to drug resistance. []
ANone: Studies show a complex picture:
- Cross-resistance: this compound-resistant NSCLC cells (A549-CHI-R) exhibited cross-resistance to Paclitaxel, Vinorelbine, and Gemcitabine. []
- Retained sensitivity: Notably, A549-CHI-R cells remained sensitive to Cisplatin (CDDP) and 5-Fluorouracil (5-FU), indicating potential for combination therapies. []
ANone: Clinical trials and real-world studies have reported the following common adverse events:
- Hematological toxicities: Neutropenia, thrombocytopenia, anemia, and leukopenia are frequently reported. [, , , , , ]
- Gastrointestinal effects: Nausea, vomiting, diarrhea, and anorexia are also observed. [, , , ]
- Other: Fatigue, liver dysfunction, and pneumonia have been reported. [, , ]
ANone: The provided abstracts do not focus on targeted drug delivery strategies for this compound. This remains a potential area for future research to enhance its therapeutic index.
ANone: Research has suggested potential biomarkers:
- HDAC1: Overexpression of HDAC1 has been linked to this compound resistance in NSCLC, suggesting its potential as a predictive marker for drug sensitivity. []
- BCL6: In DLBCL, BCL6 expression serves as a determinant of this compound sensitivity and a potential biomarker for treatment response. []
- CD20: In DLBCL, CD20 surface expression can be used to evaluate treatment response in patients. []
ANone: Various techniques have been employed in the research, including:
- Chromatin immunoprecipitation (ChIP): Used to examine the acetylation levels of genes promoter-associated histone H3 and H4. []
- Western blotting: Employed to analyze protein expression levels, including acetylated histones, apoptosis-related proteins, and signaling pathway factors. [, , , , , , , , , , , , , , , ]
- Flow cytometry: Used to assess apoptosis, cell cycle distribution, and surface expression of specific markers. [, , , , , , ]
- MTT assay: Used to determine cell viability and drug sensitivity. [, , , , , , , , , , ]
- RNA sequencing (RNA-seq): Employed to analyze global transcriptome changes and identify potential target genes. [, , , , , ]
- Reverse transcription-polymerase chain reaction (RT-PCR): Used to quantify mRNA expression levels. [, , , , , , , , ]
ANone: The provided abstracts primarily focus on this compound's therapeutic effects and do not address its environmental impact or degradation. This is an important area for further investigation to ensure environmental safety.
ANone: The provided abstracts do not contain information about this compound's dissolution and solubility.
ANone: The provided abstracts do not offer details on the validation of analytical methods. Validation is a critical aspect of ensuring accuracy, precision, and specificity of analytical techniques.
ANone: The provided research papers do not describe specific quality control measures. These measures are essential for drug development and are typically detailed in regulatory documentation and manufacturing protocols.
ANone: While this compound's impact on immune cells is mentioned, the abstracts do not directly address its potential for immunogenicity.
ANone: The provided abstracts do not contain information about drug-transporter interactions involving this compound.
ANone: The provided abstracts do not specify this compound's potential for inducing or inhibiting drug-metabolizing enzymes.
ANone: The abstracts primarily focus on this compound's anti-cancer effects and do not provide information on its biocompatibility or biodegradability.
A: While the abstracts do not directly compare this compound to other HDAC inhibitors, there are other HDAC inhibitors available, such as Suberoylanilide hydroxamic acid (SAHA). [] These alternatives might have different efficacy, safety, and pharmacokinetic profiles.
ANone: The provided research does not address waste management strategies related to this compound.
ANone: Several resources have been utilized in the research, including:
- Public databases: The Gene Expression Omnibus (GEO) repository, the Genomics of Drug Sensitivity database, and the Gene Expression Profiling Interactive Analysis (GEPIA) platform have been used to access gene expression data, drug sensitivity data, and survival analysis, respectively. [, , ]
- Software tools: Software such as CalcuSyn, X-tile software, and Cytoscape with its CytoHubba plugin have been used for synergy analysis, cut-off point calculation, and hub gene identification, respectively. [, , ]
ANone: The provided abstracts do not include information about the discovery or specific developmental milestones of this compound.
ANone: The research presented highlights the potential for collaborations across various disciplines, including:
- Epigenetics and cancer biology: Understanding the interplay between this compound's epigenetic modulation and its anti-cancer effects requires expertise from both fields. [, , , , , , , ]
- Immunology and cancer therapy: Investigating this compound's impact on immune cells and its potential to enhance immunotherapy is a promising avenue for interdisciplinary research. [, , ]
- Pharmaceutical sciences and drug delivery: Collaboration with pharmaceutical scientists is crucial for optimizing this compound's formulation and exploring targeted drug delivery strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


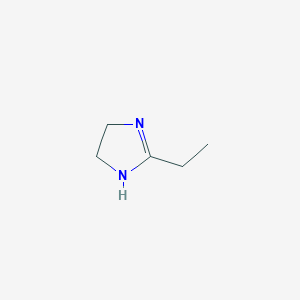
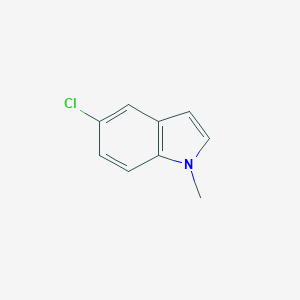
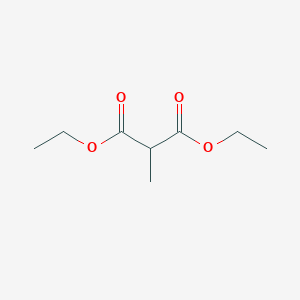
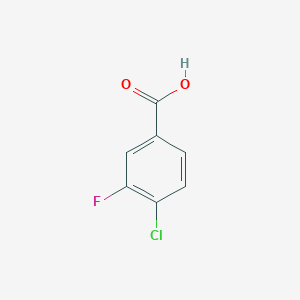

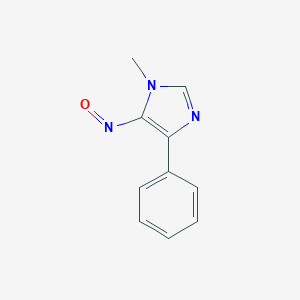
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
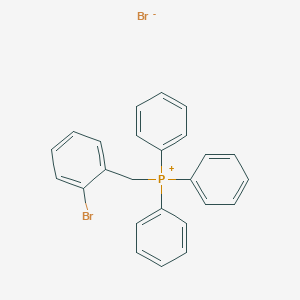
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
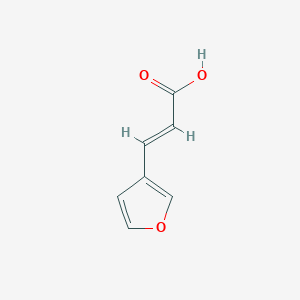
![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
